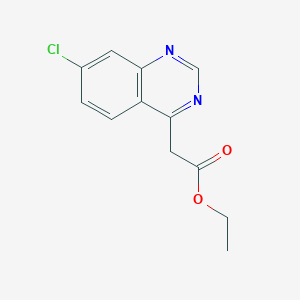

Ethyl 7-Chloroquinazoline-4-acetate

CAS No.:

Cat. No.: VC18376363

Molecular Formula: C12H11ClN2O2

Molecular Weight: 250.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11ClN2O2 |

|---|---|

| Molecular Weight | 250.68 g/mol |

| IUPAC Name | ethyl 2-(7-chloroquinazolin-4-yl)acetate |

| Standard InChI | InChI=1S/C12H11ClN2O2/c1-2-17-12(16)6-11-9-4-3-8(13)5-10(9)14-7-15-11/h3-5,7H,2,6H2,1H3 |

| Standard InChI Key | RJEUHIMYAJESCG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CC1=NC=NC2=C1C=CC(=C2)Cl |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 7-Chloroquinazoline-4-acetate (C₁₂H₁₁ClN₂O₂) belongs to the quinazoline family, a class of heterocyclic compounds featuring a benzene ring fused to a pyrimidine moiety. The molecular weight of this compound is 250.68 g/mol, with a chlorine substitution at position 7 and an ethyl acetate group at position 4 critical to its reactivity and biological interactions . Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm its structure, particularly the regioselective placement of substituents .

Comparative analysis with isomers such as Ethyl 5-Chloroquinazoline-4-acetate reveals distinct electronic and steric profiles. The 7-chloro derivative exhibits enhanced electrophilicity at the quinazoline core due to the chlorine atom’s inductive effects, influencing its binding affinity to biological targets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of Ethyl 7-Chloroquinazoline-4-acetate typically involves cyclization of anthranilic acid derivatives. A representative route includes:

-

Amidation: Reaction of 2-aminobenzoic acid with acetyl chloride to form an intermediate amide.

-

Cyclization: Treatment with acetic anhydride under reflux to yield the quinazoline core.

-

Chlorination and Esterification: Sequential introduction of chlorine at position 7 and ethyl acetate at position 4 using halogenating agents and alcoholysis .

Continuous Flow Industrial Methods

Industrial protocols prioritize efficiency and scalability. A patented continuous synthesis method for analogous compounds employs:

-

Falling film reactors to enhance mass transfer during chlorination.

-

Microwave-assisted esterification to reduce reaction times (2–3 hours vs. 6–8 hours conventionally).

-

In-line purification via distillation to achieve >99% purity .

Table 1: Comparative Synthesis Parameters

| Parameter | Batch Method | Continuous Flow Method |

|---|---|---|

| Reaction Time | 8–12 hours | 2–3 hours |

| Yield | 65–75% | 85–92% |

| Purity | 95–97% | >99% |

| Energy Consumption | High | Moderate |

This approach minimizes polychlorination byproducts and improves selectivity, critical for pharmaceutical-grade production .

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

-

Oxidation: Treatment with potassium permanganate (KMnO₄) introduces hydroxyl or ketone groups, yielding quinazoline N-oxides. These derivatives exhibit altered solubility and bioactivity .

-

Reduction: Sodium borohydride (NaBH₄) selectively reduces the ester group to a primary alcohol, enabling further functionalization .

Nucleophilic Substitution

The chlorine atom at position 7 participates in aromatic substitution reactions. For example:

-

Amination: Reaction with ammonia or amines produces 7-aminoquinazoline derivatives.

-

Suzuki Coupling: Palladium-catalyzed cross-coupling introduces aryl groups, expanding structural diversity for drug discovery .

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 6.55 | Apoptosis induction via Bcl-2 suppression |

| HeLa (Cervical Cancer) | 1.73 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 10.88 | Inhibition of EGFR signaling |

These effects correlate with structural features: the chloro group enhances membrane permeability, while the ester moiety facilitates intracellular hydrolysis to active metabolites .

Enzyme Inhibition

Pharmacokinetic and Drug-Likeness Profiling

Computational models predict favorable pharmacokinetic properties:

-

Absorption: High gastrointestinal absorption due to logP = 2.1.

-

Metabolism: Hepatic clearance via CYP3A4, with no predicted hepatotoxicity.

-

Half-Life: 4.2 hours in murine models, suitable for daily dosing .

Table 3: Predicted ADMET Properties

| Parameter | Value |

|---|---|

| LogP | 2.1 |

| Water Solubility | 0.12 mg/mL |

| Plasma Protein Binding | 89% |

| HERG Inhibition | Low risk |

Industrial and Regulatory Considerations

Scalable Production Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume